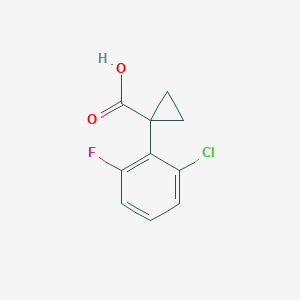
2-(2,4-Dichloro-5-fluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichloro-5-fluorophenyl)propanoic acid, commonly referred to as DCFP, is a synthetic organic compound with a broad range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively in the fields of biochemistry and physiology. DCFP is a potent inhibitor of enzymes, including cytochrome P450 enzymes and other metabolic enzymes, making it a valuable tool for studying metabolism and drug-drug interactions. In addition, DCFP has been used in studies of cell signaling pathways, enzyme kinetics, and enzyme-substrate interactions.
作用机制
The mechanism of action of DCFP is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes and other metabolic enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can lead to a decrease in the rate of metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCFP are not fully understood. Studies in animals have shown that DCFP can cause a decrease in the rate of metabolism of drugs and other compounds. In addition, DCFP has been shown to inhibit the activity of cytochrome P450 enzymes and other metabolic enzymes. This can lead to a decrease in the rate of drug metabolism and an increase in the concentration of drugs in the body.
实验室实验的优点和局限性
DCFP has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. In addition, it is a potent inhibitor of cytochrome P450 enzymes and other metabolic enzymes, making it a valuable tool for studying metabolism and drug-drug interactions. However, there are some limitations to using DCFP in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it can be toxic to certain cells and organisms at high concentrations.
未来方向
There are several potential future directions for the use of DCFP in scientific research. One potential application is in the study of the effects of environmental pollutants on the liver and other organs. In addition, DCFP could be used to study the effects of drugs on the body, including their metabolism and absorption. Finally, DCFP could be used to study the effects of drugs on gene expression and cell signaling pathways.
合成方法
DCFP can be synthesized in the laboratory using a variety of methods. The most common method involves the reaction of 2,4-dichloro-5-fluorophenol with propanoic acid in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature and is usually complete within a few hours. The reaction produces a white solid which can be isolated and purified by recrystallization.
科学研究应用
DCFP has a wide range of applications in scientific research. It has been used in studies of cell signaling pathways, enzyme kinetics, and enzyme-substrate interactions. It is also a potent inhibitor of cytochrome P450 enzymes and other metabolic enzymes, making it a valuable tool for studying metabolism and drug-drug interactions. In addition, DCFP has been used to study the effects of environmental pollutants on the liver and other organs.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichloro-5-fluorophenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dichloro-5-fluorobenzene", "propionic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "magnesium", "ethyl bromide" ], "Reaction": [ "1. Conversion of 2,4-dichloro-5-fluorobenzene to 2,4-dichloro-5-fluorobenzoic acid by refluxing with a mixture of sodium hydroxide and sodium bicarbonate in water.", "2. Conversion of 2,4-dichloro-5-fluorobenzoic acid to 2-(2,4-dichloro-5-fluorophenyl)propanoic acid by reacting with thionyl chloride to form the corresponding acid chloride, followed by reaction with propionic acid in the presence of a base catalyst such as triethylamine.", "3. Preparation of the Grignard reagent by reacting magnesium with ethyl bromide in diethyl ether.", "4. Addition of the Grignard reagent to the acid chloride of 2,4-dichloro-5-fluorobenzoic acid to form the corresponding ketone intermediate.", "5. Hydrolysis of the ketone intermediate with dilute acid to yield the final product, 2-(2,4-dichloro-5-fluorophenyl)propanoic acid." ] } | |
CAS 编号 |
1540880-32-7 |
分子式 |
C9H7Cl2FO2 |
分子量 |
237.05 g/mol |
IUPAC 名称 |
2-(2,4-dichloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Cl2FO2/c1-4(9(13)14)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3,(H,13,14) |
InChI 键 |
BJXLXTVXKJXRPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)C(=O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



